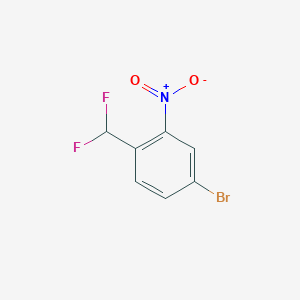

4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Description

4-Bromo-1-(difluoromethyl)-2-nitrobenzene (CAS: Not explicitly provided; structurally related to CAS 749932-17-0 ) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), nitro (position 2), and difluoromethyl (position 1) groups. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the unique electronic and steric effects imparted by its substituents. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and bromo groups facilitate further functionalization via cross-coupling or substitution reactions .

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFQJRYDDBGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesizing compounds like 4-Bromo-1-(difluoromethyl)-2-nitrobenzene typically involves multiple steps, including halogenation, nitration, and introduction of the difluoromethyl group. Here are some general strategies:

Halogenation : This involves introducing a bromine atom onto the benzene ring. Common methods include electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration : This step introduces a nitro group onto the benzene ring. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Introduction of the Difluoromethyl Group : This can be challenging and often involves the use of difluoromethylation reagents. Recent advances in organofluorine chemistry have provided several methods for introducing difluoromethyl groups, including the use of difluoromethylation reagents like difluoromethane or difluoromethylating agents derived from difluoromethane.

Environmental Considerations

Modern synthesis methods aim to minimize environmental impact by reducing solvent usage, energy consumption, and waste generation. For example, the water-phase synthesis process for difluoromethoxy nitrobenzene, as described in patent CN1348951A, demonstrates how aqueous systems can be used to reduce solvent recovery issues and lower environmental pollution.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Amino Derivatives: Reduction of the nitro group yields 4-Bromo-1-(difluoromethyl)-2-aminobenzene.

Substituted Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-2-nitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives can exhibit significant biological activities, making them valuable scaffolds for drug discovery. For instance:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Agrochemicals

The compound is also explored for use in agrochemicals, where it can function as a building block for the development of herbicides or pesticides. The difluoromethyl group may enhance the efficacy and selectivity of these agrochemical agents.

Materials Science

In materials science, this compound is utilized to synthesize specialty chemicals and polymers. Its unique reactivity allows for the creation of novel materials with tailored properties, which can be applied in coatings, adhesives, and electronic materials.

Case Study 1: Antimicrobial Efficacy

A research article published in Molecules examined the antimicrobial properties of nitro-substituted compounds, including this compound. The study found significant antibacterial activity against several pathogens, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

Further investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in human cancer cell lines. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, nitro, and difluoromethyl) influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences reactivity, solubility, and applications:

Key Observations :

- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than nitro but contributes to metabolic stability, a critical feature in pharmaceuticals .

- Reactivity : Bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) analogs are more reactive in nucleophilic substitutions, making them preferred for generating indazolones or pyrazole derivatives .

Variations in Position 2 Substituents

The nitro group at position 2 can be replaced with other substituents, altering electronic properties:

Key Observations :

Positional Isomerism and Methyl-Substituted Analogs

Variations in substituent positions or methyl group inclusion impact steric and electronic profiles:

Biological Activity

4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal and synthetic chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H4BrF2N2O2

- Molecular Weight : 251.02 g/mol

- CAS Number : 1261442-15-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Various studies have indicated that nitro-substituted aromatic compounds often exhibit antimicrobial properties. The presence of bromine and difluoromethyl groups can enhance these effects by altering the electronic properties of the molecule, potentially increasing its interaction with microbial targets.

- Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The nitro group is known to play a crucial role in the mechanism of action, often through the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these pathways are dysregulated.

The mechanisms by which this compound exerts its biological effects include:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems, leading to cellular damage or modulation of signaling pathways.

- Interference with Cellular Processes : By inhibiting key enzymes or disrupting cellular functions, this compound may alter the growth and survival of pathogenic microorganisms or cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial properties of various nitro-substituted compounds, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several pathogens, demonstrating significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer potential of similar compounds revealed that this compound effectively induced apoptosis in human cancer cell lines through ROS generation and subsequent activation of apoptotic pathways .

Q & A

Q. What are the key synthetic pathways for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration. The bromine atom is introduced via electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃), leveraging the activating/directing effects of substituents. The difluoromethyl group, being electron-withdrawing, directs nitration to the ortho/para positions. However, steric hindrance from bulky groups and competitive directing effects must be managed. For example, nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C can enhance para-selectivity . Optimization of reaction time and temperature is critical to minimize byproducts like dinitro derivatives.

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Due to its acute oral toxicity and potential skin/eye irritation (as seen in structurally similar brominated nitroaromatics), researchers must:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry place away from ignition sources, with secondary containment to prevent leaks .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity >97% is achievable, as demonstrated for similar brominated aromatics .

- Structural Confirmation :

- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet of triplets in ¹H NMR).

- X-ray Crystallography : Single-crystal analysis resolves positional ambiguities, as shown for related nitroaromatics .

- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 278.96 for C₇H₄BrF₂NO₂) .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The -CF₂H group exerts strong electron-withdrawing effects (-I), polarizing the aromatic ring and activating the bromine atom for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) reveal:

- Reduced electron density at the brominated carbon, facilitating oxidative addition with Pd(0) catalysts.

- Enhanced stability of transition states due to fluorine’s electronegativity, lowering activation energy .

For example, coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in DMF at 80°C yields biaryl derivatives with >80% efficiency .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in nitro groups) or solvent-dependent shifts. Strategies include:

- Variable Temperature NMR : Cooling to -40°C slows rotation, simplifying splitting patterns.

- 2D NMR (COSY, HSQC) : Correlates ¹H-¹³C couplings to confirm substituent positions.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (GIAO method) .

For example, the nitro group’s deshielding effect on adjacent protons can be modeled with <0.5 ppm deviation .

Q. What strategies mitigate byproducts during nitration?

Methodological Answer: Byproducts like dinitro derivatives or regioisomers form due to over-nitration or competing directing effects. Mitigation approaches:

- Stepwise Nitration : Introduce the nitro group before bromination to leverage the difluoromethyl group’s meta-directing effect.

- Low-Temperature Control : Maintain reaction temperatures below 10°C to suppress polysubstitution.

- Use of Nitrating Agents : Acetyl nitrate (AcONO₂) in acetic anhydride offers milder conditions, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.